molecular formula C7H6F3NO B1424456 1-Methyl-3-trifluoromethyl-1H-pyridin-2-one CAS No. 1311829-52-3

1-Methyl-3-trifluoromethyl-1H-pyridin-2-one

Cat. No.: B1424456
CAS No.: 1311829-52-3
M. Wt: 177.12 g/mol
InChI Key: SFRKCWNEERDMPW-UHFFFAOYSA-N
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Description

1-Methyl-3-trifluoromethyl-1H-pyridin-2-one is a chemical compound with the CAS Number: 1311829-52-3 and a molecular weight of 177.13 . It is a yellow solid at room temperature .


Synthesis Analysis

Trifluoromethylpyridine (TFMP) derivatives, including this compound, are synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of these compounds has been made possible by the development of organic compounds containing fluorine . Two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H6F3NO . The InChI code for this compound is 1S/C7H6F3NO/c1-11-4-2-3-5(6(11)12)7(8,9)10/h2-4H,1H3 .


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Pyridin-2-ols containing small 1-alkyl substituent are hydroxylated regioselectively .


Physical and Chemical Properties Analysis

This compound is a yellow solid at room temperature . It has a molecular weight of 177.13 .

Scientific Research Applications

Synthesis Strategies

  • Azirine Synthesis Approach : 1-Methyl-3-trifluoromethyl-1H-pyridin-2-one can be utilized in the synthesis of trifluoromethyl-substituted aminopyrroles, employing an azirine strategy. This process involves the formation of pyrroles that can be further transformed into various carboxylates (Khlebnikov et al., 2018).

Electroluminescence in OLEDs

  • Electroluminescent Materials : Derivatives of this compound have been synthesized for use in orange-red iridium(III) complexes, which are key components in Organic Light Emitting Diodes (OLEDs). These complexes have exhibited high efficiency and effectiveness in electroluminescence applications (Su et al., 2021).

Molecular Modeling and Dynamics

  • Pyridinium-based Ionic Liquids : In molecular dynamics studies, derivatives of this compound have been used to understand the thermodynamic and transport properties of pyridinium-based ionic liquids. These studies help in comprehending the behavior of ionic liquids in various conditions (Cadena et al., 2006).

Mechanoluminescence

  • Mechanoluminescent Materials : Certain derivatives of this compound have been used to create mechanoluminescent materials. These materials are significant for their potential applications in sensing and display technologies (Huang et al., 2013).

Photophysical Studies

  • Proton Transfer Mechanisms : Research has been conducted to understand the photoinduced tautomerization and proton transfer in pyridine derivatives, including those similar to this compound. These studies are crucial in photophysical and photochemical research (Vetokhina et al., 2012).

Spectroscopic Analysis

  • Spectroscopic Characterization : The compound has been subject to infrared spectroscopic analysis to understand its molecular structure and bonding characteristics. Such analyses are pivotal in chemical characterization and material science (Inuzuka et al., 1993).

Safety and Hazards

The safety data sheet for a similar compound, 1-Methyl-3-trifluoromethyl-1H-pyrazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-11-4-2-3-5(6(11)12)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRKCWNEERDMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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